molecular formula C14H19NO B14009931 Cyclopentanepropionanilide CAS No. 4500-28-1

Cyclopentanepropionanilide

Katalognummer: B14009931
CAS-Nummer: 4500-28-1
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: KXNTWUPJPUNDAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanepropionanilide is an organic compound that belongs to the class of anilides It is characterized by the presence of a cyclopentane ring attached to a propionanilide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentanepropionanilide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as purification and crystallization to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentanepropionanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.

    Substitution: The anilide moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated or nitrated this compound.

Wissenschaftliche Forschungsanwendungen

Cyclopentanepropionanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclopentanepropionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanepropionanilide can be compared with other similar compounds, such as:

    Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.

    Cyclopentane derivatives: Compounds with similar cyclopentane rings but different functional groups.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

4500-28-1

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

3-cyclopentyl-N-phenylpropanamide

InChI

InChI=1S/C14H19NO/c16-14(11-10-12-6-4-5-7-12)15-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16)

InChI-Schlüssel

KXNTWUPJPUNDAN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.